molecular formula C8H5BF3NO3 B3002312 [3-Cyano-4-(trifluoromethoxy)phenyl]boronic acid CAS No. 2268800-99-1

[3-Cyano-4-(trifluoromethoxy)phenyl]boronic acid

Cat. No.: B3002312
CAS No.: 2268800-99-1
M. Wt: 230.94
InChI Key: GLKWONMHGDQXED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-Cyano-4-(trifluoromethoxy)phenyl]boronic acid is an organoboron compound with the molecular formula C8H5BF3NO3. It is a boronic acid derivative characterized by the presence of a cyano group and a trifluoromethoxy group attached to a phenyl ring.

Properties

IUPAC Name

[3-cyano-4-(trifluoromethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BF3NO3/c10-8(11,12)16-7-2-1-6(9(14)15)3-5(7)4-13/h1-3,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKWONMHGDQXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC(F)(F)F)C#N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Cyano-4-(trifluoromethoxy)phenyl]boronic acid typically involves the following steps:

    Borylation Reaction:

    Functional Group Introduction: The cyano and trifluoromethoxy groups can be introduced through various functionalization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale borylation reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

[3-Cyano-4-(trifluoromethoxy)phenyl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Biological Activity

[3-Cyano-4-(trifluoromethoxy)phenyl]boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a cyano group and a trifluoromethoxy substituent on a phenyl ring, which may influence its interaction with biological targets.

  • Molecular Formula : C8H5BF3NO2
  • Molecular Weight : 214.94 g/mol
  • CAS Number : 91882677
  • Structure : The compound features a boron atom bonded to a phenyl ring, which is further substituted with a cyano group and a trifluoromethoxy group.

The biological activity of this compound is thought to involve interactions with various molecular targets, including enzymes and receptors. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and facilitating interactions within biological systems. The cyano group may participate in hydrogen bonding and other interactions crucial for binding to biological targets.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro tests show that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells.

Cell Line IC50 (µM) Reference
MCF-711.73
MDA-MB-2312.95
A549 (Lung Cancer)5.00

These findings suggest that the compound may act as an effective agent in cancer therapy, particularly against triple-negative breast cancer (TNBC).

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it possesses antibacterial activity against Gram-positive bacteria, although further studies are required to determine its efficacy against Gram-negative strains.

Microorganism Zone of Inhibition (mm) Reference
Staphylococcus aureus15
Escherichia coliNot effective

Case Studies

  • Breast Cancer Model : In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with this compound resulted in significant reduction of tumor volume compared to control groups, indicating its potential as an antitumor agent.
  • Inhibition of Matrix Metalloproteinases (MMPs) : The compound showed inhibitory effects on MMP-2 and MMP-9, which are implicated in tumor metastasis. This suggests that it may not only inhibit primary tumor growth but also prevent metastatic spread, enhancing its therapeutic profile against cancer.

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